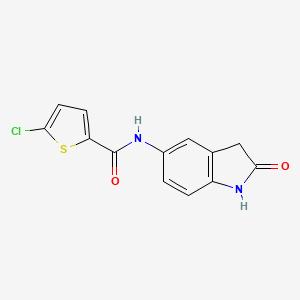

5-氯-N-(2-氧代吲哚-5-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as benzamides . It contains a carboxamido substituent attached to a benzene ring . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves various steps. One method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . Another method involves the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reduction, and Suzuki cross-coupling reactions . The reactions are carefully designed to control potential impurities and achieve the desired yield and quality .科学研究应用

抗氧化特性和量子化学研究

包括5-氯-N-(2-氧代吲哚-5-基)噻吩-2-甲酰胺在内的衍生物的研究重点是它们的合成、表征以及它们的电子性质和抗氧化活性之间的关系。例如,Çavuş 等人。(2020) 从 5-取代的异吲哚酮合成新型碳水化合物,并通过量子化学计算探索了它们的抗氧化特性。这些化合物表现出显着的抗氧化活性,表明在氧化应激相关疾病中具有潜在的治疗应用 (Çavuş, Yakan, Muğlu, & Bakır, 2020)。

抗分枝杆菌活性

另一个应用是在抗结核剂的开发中。Marvadi 等人。(2020) 设计并合成了一系列新型化合物,包括 5-氯-N-(2-氧代吲哚-5-基)噻吩-2-甲酰胺的衍生物,并评估了它们对分枝杆菌结核的抗分枝杆菌活性。几个类似物表现出有希望的抗结核特性,突出了此类化合物在治疗结核病中的潜力 (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020)。

抗癌活性

该化合物的骨架也已探索用于抗癌应用。Atta 和 Abdel-Latif (2021) 合成了噻吩衍生物,包括 5-氯-N-(2-氧代吲哚-5-基)噻吩-2-甲酰胺,并测试了它们对各种癌细胞系的体外细胞毒性。研究发现,一些衍生物表现出相当大的抑制活性,表明这些化合物在癌症治疗中的治疗潜力 (Atta & Abdel‐Latif, 2021)。

作用机制

Target of Action

The primary target of the compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

The compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide acts as a direct inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide, by inhibiting Factor Xa, affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Pharmacokinetics

It is known that the compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the action of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is the prevention of blood clot formation . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation . This makes the compound a potent antithrombotic agent .

未来方向

Given its potent antithrombotic activity and good oral bioavailability, this compound shows promise for the prevention and treatment of thromboembolic diseases . Its future development will likely involve further optimization of its synthesis, extensive safety and efficacy testing, and clinical trials .

生化分析

Biochemical Properties

The compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is known to interact with various enzymes and proteins . It has been found to have a high affinity for the coagulation enzyme Factor Xa . This interaction suggests that the compound may play a role in the regulation of blood coagulation processes .

Cellular Effects

The cellular effects of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide are largely dependent on its interactions with biomolecules. For instance, its interaction with Factor Xa could influence cell signaling pathways related to coagulation

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide involves binding interactions with biomolecules such as Factor Xa . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 732.6°C at 760 mmHg and a melting point of 228-229°C , indicating its stability under certain conditions.

Metabolic Pathways

The metabolic pathways involving 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide are not well-defined. Its interaction with Factor Xa suggests it may be involved in the coagulation pathway

属性

IUPAC Name |

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMFGPOIUYCOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide](/img/structure/B2608953.png)

![N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2608954.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2608955.png)

![Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2608959.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-bromo-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2608960.png)

![N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608961.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608962.png)

![2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone](/img/structure/B2608963.png)

![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2608968.png)

![7-(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608969.png)

![2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid](/img/structure/B2608970.png)